molecular formula C7H13NO2 B7902228 4-Methylpiperidine-3-carboxylic acid CAS No. 116140-15-9

4-Methylpiperidine-3-carboxylic acid

Cat. No. B7902228
M. Wt: 143.18 g/mol
InChI Key: WKOFYEXTIWYYNM-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

AcOH (380 mL) was added to 4-methylnicotinic acid hydrochloride (50.5 g, 291 mmol, Maybridge) and PtO2 (5.05 g, 22.2 mmol, Johnson Matthey) in a 600 mL stainless steel reactor. The mixture was stirred under 220 psi of hydrogen at ambient temperature for about 14 hr. The supernatant solution was filtered through a nylon membrane and rinsed with enough AcOH until only the catalyst remained. The filtrate was concd under reduced pressure to give a clear oil that solidified upon cooling to ambient temperature to give crude 4-methylpiperidine-3-carboxylic acid with AcOH as an excipient (88.94 g, 170% crude): LC/MS (Table 1, Method b) Rt=0.44 min; MS m/z: 144 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5.05 g
Type
catalyst
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=[CH:5][CH:4]=1.[H][H]>O=[Pt]=O.CC(O)=O>[CH3:2][CH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH:8]1[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50.5 g
Type
reactant
Smiles
Cl.CC1=CC=NC=C1C(=O)O
Name
Quantity
5.05 g
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
380 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The supernatant solution was filtered through a nylon membrane
WASH
Type
WASH
Details
rinsed with enough AcOH until only the catalyst
CUSTOM
Type
CUSTOM
Details
to give a clear oil that

Outcomes

Product
Name
Type
product
Smiles
CC1C(CNCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.